molecular formula C5H8N2O2 B11928546 (R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B11928546
M. Wt: 128.13 g/mol
InChI Key: QQZIRAVAHFONDV-GSVOUGTGSA-N
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Description

®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.

    Formation of Pyrrole Ring: The pyrrole ring is formed through cyclization reactions involving the starting materials.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions such as amination and carboxylation.

    Chirality Induction: The ®-configuration is achieved through chiral catalysts or resolution methods.

Industrial Production Methods

Industrial production of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Such as oxo-pyrrole carboxylic acids.

    Reduced Derivatives: Such as pyrrole alcohols.

    Substituted Derivatives: Such as N-alkyl or N-acyl pyrrole carboxylic acids.

Scientific Research Applications

®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors and modulate their activity.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid: The enantiomer of the ®-form with different biological activity.

    Proline: A structurally similar amino acid with a pyrrolidine ring.

    Pyrrole-2-carboxylic acid: Lacks the amino group but shares the pyrrole ring structure.

Uniqueness

®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)/t3-/m1/s1

InChI Key

QQZIRAVAHFONDV-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=N[C@H]1C(=O)O)N

Canonical SMILES

C1CC(=NC1C(=O)O)N

Origin of Product

United States

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